Diethyl 3-methylcyclobutane-1,1-dicarboxylate
Overview
Description
Diethyl 3-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derivative of 3-methylcyclobutane-1,1-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-methylcyclobutane-1,1-dicarboxylate can be synthesized through the esterification of 3-methylcyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.
Reduction: 3-methylcyclobutane-1,1-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-methylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which diethyl 3-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclobutane-1,1-dicarboxylate: Lacks the methyl group on the cyclobutane ring.
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate: Contains two methyl groups on the cyclobutane ring.
Diethyl 3-methylenecyclobutane-1,1-dicarboxylate: Contains a methylene group instead of a methyl group
Uniqueness
Diethyl 3-methylcyclobutane-1,1-dicarboxylate is unique due to the presence of a single methyl group on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This structural feature can lead to different steric and electronic effects compared to its analogs .
Properties
IUPAC Name |
diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSYQNLJGWLNKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300976 | |
Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-62-2 | |
Record name | NSC140252 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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